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molecular formula C21H18O4 B8345154 Phenyl 4-(2-phenoxyethoxy)benzoate

Phenyl 4-(2-phenoxyethoxy)benzoate

Cat. No. B8345154
M. Wt: 334.4 g/mol
InChI Key: RLDHGZNEPQIWEZ-UHFFFAOYSA-N
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Patent
US07468371B2

Procedure details

A mixture of phenyl 4-hydroxybenzoate (2.14 g, 10 mmol), 2-phenoxyethyl bromide (12.1 g, 60 mmol) and potassium carbonate (4.1 g, 30 mmol) in 1,4-dioxane (60 mL) was heated to reflux for about 2 days. The mixture was cooled, filtered and concentrated under vacuum. The residue was purified by flash chromatography on silica gel using hexane/ethyl acetate (3:1) as eluent to provide the desired product. 1H NMR (500 MHz, CDCl3) δ 4.39 (m, 2H), 4.42 (m, 2H), 6.97 (d, J=8 Hz, 2H), 6.99 (t, J=8 Hz, 1H), 7.03 (d, J=8 Hz, 2H), 7.21 (d, J=8 Hz, 2H), 7.25 (m, 1H), 7.35 (t, J=8 Hz, 2H), 7.42 (t, J=8 Hz, 2H), 8.17 (d, J=8 Hz, 2H).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:7])=[CH:4][CH:3]=1.[O:17]([CH2:24][CH2:25]Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1>[O:17]([CH2:24][CH2:25][O:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:7])=[CH:4][CH:3]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.14 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC2=CC=CC=C2)C=C1
Name
Quantity
12.1 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCBr
Name
Quantity
4.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCOC1=CC=C(C(=O)OC2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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